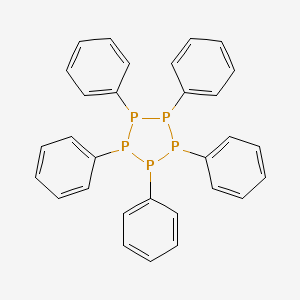
Pentaphenylcyclopentaphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaphenylcyclopentaphosphane is an organophosphorus compound with the chemical formula ( \text{C}{30}\text{H}{25}\text{P}_5 ) It consists of a cyclopentane ring where each carbon atom is bonded to a phenyl group and a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentaphenylcyclopentaphosphane can be synthesized through the reaction of diphenylphosphine chloride (( \text{PhPCl}2 )) with thermally activated zinc powder in tetrahydrofuran (THF). The reaction proceeds as follows: [ 5 \text{PhPCl}2 + 5 \text{Zn} \rightarrow \text{C}{30}\text{H}{25}\text{P}_5 + 5 \text{ZnCl}_2 ] This method provides a convenient and high-yield synthesis of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of readily available reagents such as diphenylphosphine chloride and zinc makes this process feasible for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Pentaphenylcyclopentaphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions with various metal halides to form metal-phosphorus complexes.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (( \text{H}_2\text{O}_2 )) can be used to oxidize this compound.
Substitution: Metal halides like copper(I) chloride (( \text{CuCl} )) are commonly used in substitution reactions.
Major Products Formed
Oxidation: The oxidation of this compound can yield compounds such as diphenylphosphine oxide (( \text{Ph}_2\text{P(O)H} )).
Substitution: Substitution reactions with metal halides can form complexes like tetranuclear copper(I) chloride complexes.
Scientific Research Applications
Pentaphenylcyclopentaphosphane has several applications in scientific research:
Coordination Chemistry: It is used as a ligand in the formation of metal-phosphorus complexes, which are studied for their unique structural and electronic properties.
Materials Science:
Organophosphorus Chemistry: This compound serves as a building block for the synthesis of other organophosphorus compounds, contributing to advancements in this field.
Mechanism of Action
The mechanism of action of pentaphenylcyclopentaphosphane primarily involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. The phosphorus atoms in the compound can donate electron pairs to metal atoms, facilitating the formation of metal-phosphorus bonds. This coordination can influence the electronic properties of the metal centers, making the resulting complexes useful in various catalytic and electronic applications .
Comparison with Similar Compounds
Similar Compounds
Pentaphenylphosphorus: An organophosphorus compound with the formula ( \text{Ph}_5\text{P} ), where a central phosphorus atom is bonded to five phenyl groups.
Cyclophosphazenes: Compounds containing a ring of alternating phosphorus and nitrogen atoms, often used in materials science and coordination chemistry.
Uniqueness
Pentaphenylcyclopentaphosphane is unique due to its cyclopentane ring structure with phosphorus atoms, which allows it to form stable and versatile metal-phosphorus complexes. This structural feature distinguishes it from other organophosphorus compounds and cyclophosphazenes, providing unique opportunities for research and applications in coordination chemistry and materials science .
Properties
Molecular Formula |
C30H25P5 |
|---|---|
Molecular Weight |
540.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentakis-phenylpentaphospholane |
InChI |
InChI=1S/C30H25P5/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25H |
InChI Key |
ZWRMRAPCUFXCEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2P(P(P(P2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


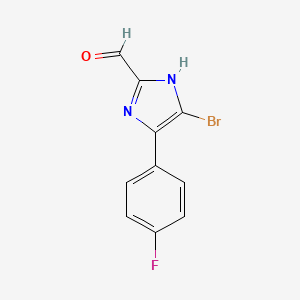
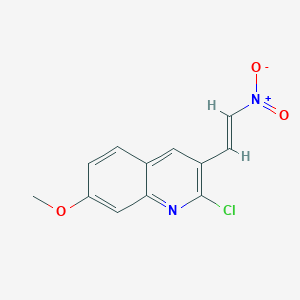

![Hexahydrofuro[3,2-b]furan-3,6-diyl dicarbonochloridate](/img/structure/B13707916.png)
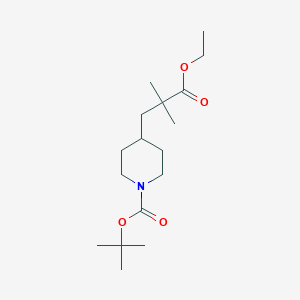
![1-(Methylsulfonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13707941.png)
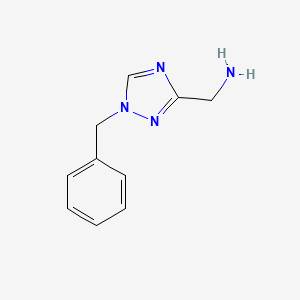
![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
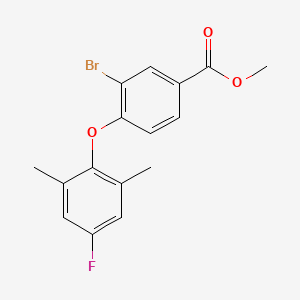
![1-Chloro-6-fluorodibenzo[b,d]furan](/img/structure/B13707976.png)
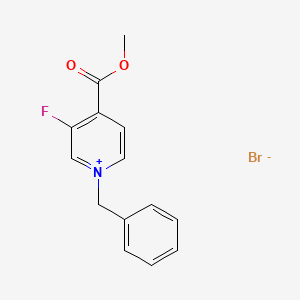

![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)

